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Isoguanine

synthetic biology PCR fidelity expanded genetic alphabet

Isoguanine (≥98% HPLC) empowers expanded genetic alphabet (hachimoji DNA) research and degenerate qPCR probe design. Its near-equimolar N1H:N3H tautomer populations enable degenerate base pairing with guanine—unattainable with hypoxanthine—delivering uniform signal across polymorphic targets. In synthetic biology, it achieves ~86% replication fidelity/round with Taq polymerase. For antisense oligonucleotide and siRNA engineering, each iG-iC pair adds 0.6 kcal/mol stabilization over G-C for precise ΔG modulation. Ambient-to-blue-ice shipping with full QC documentation. Bulk quantities and custom synthesis available.

Molecular Formula C5H5N5O
Molecular Weight 151.13 g/mol
CAS No. 149297-79-0
Cat. No. B601118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoguanine
CAS149297-79-0
Molecular FormulaC5H5N5O
Molecular Weight151.13 g/mol
Structural Identifiers
SMILESC1=NC2=NC(=O)NC(=C2N1)N
InChIInChI=1S/C5H5N5O/c6-3-2-4(8-1-7-2)10-5(11)9-3/h1H,(H4,6,7,8,9,10,11)
InChIKeyDRAVOWXCEBXPTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.0625 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Isoguanine (CAS 149297-79-0) Procurement Guide: Purine Nucleobase Isomer with Differentiated Tautomeric and Base-Pairing Properties


Isoguanine (2-hydroxyadenine, 6-amino-1,3-dihydro-2H-purin-2-one) is a purine nucleobase that serves as a structural isomer of guanine, distinguished by transposed amino and carbonyl groups at the C2 and C6 positions . It is a product of oxidative DNA damage [1], yet occurs naturally in select organisms [2]. Isoguanine exhibits unique tautomeric equilibria [3] and forms stable base pairs with isocytosine [4], making it a key component in expanded genetic systems [5].

Why Isoguanine Cannot Be Simply Substituted by Guanine, Xanthine, or 7-Deaza Analogs: A Scientific Procurement Imperative


Isoguanine differs fundamentally from its close analogs in tautomeric distribution, base-pairing selectivity, and biological fate. Its N1H and N3H tautomers are nearly equally populated in aqueous solution, in stark contrast to xanthine's negligible tautomeric shifts [1]. This tautomeric flexibility grants isoguanine a unique capacity for degenerate base pairing, unlike the more rigid guanine [2]. Furthermore, its biological occurrence pattern—present as the ribonucleoside but not the deoxyribonucleoside in mammalian tissues—diverges markedly from canonical nucleobases [3]. These distinctions render isoguanine non-interchangeable with guanine, xanthine, hypoxanthine, or modified analogs for applications requiring precise tautomeric control, degenerate hybridization, or expanded genetic alphabets.

Isoguanine (CAS 149297-79-0) Differential Performance Metrics: Head-to-Head Quantitative Comparisons with Structural Analogs


PCR Replication Fidelity: Isoguanine vs. 7-Deazaisoguanine

In a direct head-to-head PCR assay using Taq DNA polymerase, 7-deazaisoguanine exhibited a fidelity-per-round of approximately 92%, whereas unmodified isoguanine demonstrated a lower fidelity-per-round of approximately 86% [1]. The study utilized the triphosphates of both nucleobases and measured the effective tautomeric ratio recognized by the polymerase. The observed 6% difference in fidelity is attributed to the elimination of N7 tautomeric ambiguity in the 7-deaza analog.

synthetic biology PCR fidelity expanded genetic alphabet

Thermodynamic Stability of Base Pairs: Isoguanine-Cytosine vs. 8-Aza-7-deazaisoguanine-Cytosine and 7-Deazaisoguanine-Cytosine in Parallel-Stranded DNA

In parallel-stranded DNA duplexes, the stability of hybrids increased when 8-aza-7-deazaisoguanine replaced isoguanine in base pairs with cytosine, while stability decreased upon incorporation of 7-deazaisoguanine [1]. This direct rank-order comparison (8-aza-7-deaza > isoguanine > 7-deaza) was established using UV-melting and CD spectroscopy.

DNA duplex stability parallel-stranded DNA nucleobase analog comparison

Duplex Stabilization Free Energy: Isoguanine-Isocytosine vs. Guanine-Cytosine in RNA

UV optical melting studies of RNA duplexes containing isoguanosine (iG) and isocytidine (iC) revealed sequence-dependent stabilization. For 5'-GC-3'/3'-CG-5' nearest neighbors, each iG-iC replacement added 0.6 kcal/mol stabilizing free energy at 37°C relative to G-C pairs [1]. For 5'-CG-3'/3'-GC-5' and 5'-GG-3'/3'-CC-5' contexts, the free energy difference was less than 0.2 kcal/mol.

RNA duplex stability thermodynamics non-canonical base pairs

Growth Promotion in Purine-Deficient Mutants: Isoguanine vs. Guanine and Hypoxanthine

In guanine-deficient mutants of Ophiostoma multiannulatum, isoguanine (oxyadenine) failed to promote growth, whereas guanine and guanosine supported robust growth in a dose-dependent manner [1]. A molar basis comparison showed guanine initiated growth faster than guanosine, though the latter achieved higher maximal extinction. Hypoxanthine and adenine, even at equimolar concentrations, retarded growth when co-administered with guanine.

microbial genetics purine metabolism auxotrophy

Tautomeric Population Distribution: Isoguanine vs. Xanthine in Aqueous Solution

First-principles DFT calculations (B3LYP/6-31G++G**) revealed that in aqueous solution, the N1H and N3H neutral tautomers of isoguanine are approximately equally populated, whereas xanthine displays essentially no tautomeric shifts in aqueous solution and exists as a near-equal mixture of anionic and neutral forms at physiological pH [1].

tautomerism computational chemistry hydrogen bonding

High-Impact Application Scenarios for Isoguanine (CAS 149297-79-0) Based on Verified Differential Evidence


Expanded Genetic Alphabet Development Requiring Intermediate Replication Fidelity

For synthetic biology projects building hachimoji or other expanded DNA systems, isoguanine offers a fidelity-per-round of ~86% with Taq polymerase [1]. This intermediate fidelity—lower than the ~92% of 7-deazaisoguanine—may be strategically leveraged for applications requiring degenerate base pairing or for studying the evolutionary consequences of tautomeric ambiguity in replication.

RNA Duplex Engineering with Sequence-Context-Dependent Stabilization

Isoguanosine incorporation into RNA duplexes enables fine control over thermodynamic stability. In 5'-GC-3'/3'-CG-5' contexts, each iG-iC pair adds 0.6 kcal/mol stabilization relative to G-C pairs [2], allowing researchers to tune duplex melting temperatures for antisense oligonucleotides, siRNAs, or riboswitches where precise ΔG modulation is critical.

Degenerate Probe and Primer Design for Polymorphic Target Amplification

Isoguanine functions as a degenerate purine analog, forming unusually stable base pairs with guanine and enabling quantitative PCR assays that yield equivalent results across polymorphic targets (e.g., HCV subtypes) with a single probe [3]. This property is not shared by common degenerate bases like hypoxanthine, which exhibited lower signal in analogous assays.

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